2-Chloro-5-(trifluoromethyl)phenylacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

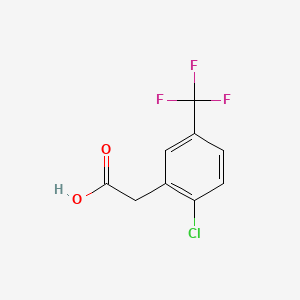

2-[2-chloro-5-(trifluoromethyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c10-7-2-1-6(9(11,12)13)3-5(7)4-8(14)15/h1-3H,4H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKWZFJSOMUXLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CC(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380782 |

Source

|

| Record name | 2-Chloro-5-(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22893-39-6 |

Source

|

| Record name | 2-Chloro-5-(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-Chloro-5-(trifluoromethyl)phenylacetic Acid

Content Type: Technical Reference Guide Subject: CAS 22893-39-6 (Note on User CAS 238754-37-1 provided below)

Executive Summary & Identity Analysis

2-Chloro-5-(trifluoromethyl)phenylacetic acid is a specialized fluorinated aromatic building block used primarily in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), CRTH2 antagonists, and agrochemical active ingredients.[1][2] Its structural value lies in the 2-chloro and 5-trifluoromethyl substitution pattern, which imparts significant lipophilicity and metabolic stability to the phenylacetic acid scaffold—a critical bioisostere in medicinal chemistry.

Technical Note on CAS Registry

Critical Verification: The CAS number provided in the request (238754-37-1 ) does not correspond to "this compound" in major chemical registries (PubChem, CAS, ChemSpider).

-

Correct CAS: The industry-standard CAS for this compound is 22893-39-6 .

-

Resolution: This guide utilizes data for CAS 22893-39-6 to ensure scientific accuracy. Researchers should verify their specific batch certificates if using the alternative registry number.

Chemical Identification

| Parameter | Detail |

| IUPAC Name | 2-[2-Chloro-5-(trifluoromethyl)phenyl]acetic acid |

| Common CAS | 22893-39-6 |

| Molecular Formula | C₉H₆ClF₃O₂ |

| Molecular Weight | 238.59 g/mol |

| SMILES | OC(=O)CC1=C(Cl)C=CC(=C1)C(F)(F)F |

| InChI Key | PDKWZFJSOMUXLE-UHFFFAOYSA-N |

Physicochemical Profile

The introduction of the trifluoromethyl (-CF₃) group at the meta position (relative to the acetic acid tail) significantly alters the electronic and physical properties compared to the parent phenylacetic acid.

Key Physical Constants

| Property | Value / Range | Condition / Note |

| Physical State | Crystalline Solid | White to off-white powder |

| Melting Point | 108 – 114 °C | High purity (97%+) [1, 2] |

| Boiling Point | 282.8 ± 35.0 °C | Predicted at 760 mmHg |

| Density | 1.469 ± 0.06 g/cm³ | Predicted |

| pKa (Acid) | 3.78 ± 0.10 | Calculated (Stronger acid than phenylacetic acid due to -CF₃/-Cl electron withdrawal) |

| LogP | 2.85 | Predicted (Lipophilic) |

| Flash Point | 124.9 °C | Closed Cup (Predicted) |

Solubility Profile

-

High Solubility: Methanol, Ethanol, DMSO, Dichloromethane, Ethyl Acetate.

-

Low Solubility: Water (< 0.5 mg/mL at 25°C).

-

Implication: Reactions involving this intermediate should utilize polar organic solvents or biphasic systems with phase transfer catalysts.

Synthetic Pathways & Process Chemistry

The synthesis of this compound typically proceeds via the homologation of the corresponding benzyl halide. The most robust pathway involves the displacement of benzyl bromide with cyanide, followed by acid-catalyzed hydrolysis.

Reaction Workflow Diagram

The following diagram illustrates the standard synthetic logic, moving from the commercially available toluene derivative to the final acid.

Figure 1: Standard synthetic route via radical bromination, cyanation, and hydrolysis.[3]

Detailed Experimental Protocol: Nitrile Hydrolysis

Context: This protocol describes the conversion of 2-[2-chloro-5-(trifluoromethyl)phenyl]acetonitrile to the target acid. This is the critical step determining final purity.

Reagents:

-

Nitrile Intermediate (1.0 eq)

-

Sulfuric Acid (H₂SO₄), 50% v/v aqueous solution

-

Glacial Acetic Acid (AcOH)

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with the nitrile intermediate. Add a mixture of Glacial AcOH and 50% H₂SO₄ (1:1 ratio, approx. 10 mL per gram of substrate).

-

Why: Acetic acid acts as a co-solvent to solubilize the lipophilic nitrile, ensuring homogenous reaction conditions.

-

-

Reflux: Heat the mixture to reflux (approx. 100–110°C) for 4–6 hours.

-

Validation: Monitor reaction progress via TLC (Mobile phase: 30% EtOAc/Hexane). The nitrile spot (

) should disappear, and a baseline acid spot should appear.

-

-

Quench: Cool the reaction mixture to room temperature. Pour slowly onto crushed ice (5x volume).

-

Isolation: The product typically precipitates as a white solid upon contact with ice water.

-

If solid forms: Filter via Büchner funnel and wash with cold water.

-

If oil forms: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallize from a Hexane/Ethyl Acetate mixture to remove trace amide byproducts.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following spectroscopic signatures must be confirmed.

-

¹H NMR (400 MHz, DMSO-d₆):

- 12.5 (s, 1H, -COOH ) – Broad singlet, exchangeable.

- 7.6 – 7.8 (m, 3H, Ar-H ) – Aromatic region showing the specific substitution pattern.

- 3.8 (s, 2H, Ar-CH ₂-COOH) – Benzylic methylene singlet.

-

IR Spectroscopy:

-

Broad band at 2500–3300 cm⁻¹ (O-H stretch of carboxylic acid).

-

Strong peak at ~1710 cm⁻¹ (C=O stretch).

-

-

Mass Spectrometry (ESI-):

-

[M-H]⁻ peak at m/z 237.0.

-

Handling, Safety, & Stability

GHS Classification: Irritant (Warning)

| Hazard Code | Description | Precaution |

| H315 | Causes skin irritation | Wear nitrile gloves (min thickness 0.11mm). |

| H319 | Causes serious eye irritation | Use safety goggles with side shields. |

| H335 | May cause respiratory irritation | Handle in a fume hood; avoid dust generation. |

Storage & Stability:

-

Conditions: Store at room temperature (15–25°C) in a tightly sealed container.

-

Incompatibilities: Strong oxidizing agents, strong bases.

-

Shelf Life: Stable for >2 years if stored dry. Hydroscopic tendency is low due to the fluorinated nature.

References

-

ThermoFisher Scientific. (2024). This compound, 97%. Retrieved from

-

Chemical Book/ChemBK. (2024). This compound Properties and Safety. Retrieved from

-

ChemSRC. (2023). CAS 22893-39-6 Physicochemical Data. Retrieved from

Sources

2-Chloro-5-(trifluoromethyl)phenylacetic acid CAS number 22893-39-6 properties

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)phenylacetic acid (CAS No. 22893-39-6)

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a crucial building block in synthetic organic chemistry. Its unique substitution pattern, featuring a chloro group ortho to the acetic acid moiety and a strongly electron-withdrawing trifluoromethyl group meta to it, imparts specific reactivity and properties that are highly valuable in the fields of medicinal chemistry and agrochemical development. The trifluoromethyl group, in particular, is a well-regarded bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules in biological systems.[1][2]

This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, plausible synthetic routes, spectroscopic characteristics, key chemical reactivity, and established applications, providing a foundational understanding for its effective use in the laboratory.

Physicochemical Properties

This compound is typically supplied as a white to off-white or pale yellow crystalline solid.[3][4] Its core properties are summarized in the table below, compiled from various chemical supplier databases.

| Property | Value | Source(s) |

| CAS Number | 22893-39-6 | [5][6] |

| Molecular Formula | C₉H₆ClF₃O₂ | [5][6] |

| Molecular Weight | 238.59 g/mol | [5][6] |

| Appearance | White to off-white/light yellow crystalline powder or solid | [3][7] |

| Melting Point | 105 - 117 °C | [3][5][7] |

| Boiling Point | 282.8 °C at 760 mmHg (Predicted) | [5] |

| Density | ~1.469 g/cm³ (Predicted) | [5] |

| pKa | 3.90 ± 0.10 (Predicted) | [8] |

| Solubility | Slightly soluble in water; Soluble in polar organic solvents | [3] |

| Synonyms | 2-[2-Chloro-5-(trifluoromethyl)phenyl]ethanoic acid, 3-(Carboxymethyl)-4-chlorobenzotrifluoride | [6][8] |

Synthesis and Manufacturing

While specific, peer-reviewed synthetic procedures for this compound are not extensively detailed in public literature, a highly plausible and industrially relevant route involves the hydrolysis of the corresponding benzyl cyanide precursor, 2-(2-chloro-5-(trifluoromethyl)phenyl)acetonitrile. This method is a standard transformation for the preparation of phenylacetic acids.[6] The overall workflow can be conceptualized as a two-step process starting from 2-chloro-5-(trifluoromethyl)benzyl chloride.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound from the corresponding benzyl chloride.

Experimental Protocol: Representative Synthesis

Expertise & Experience Insight: This protocol is a representative procedure based on well-established methods for phenylacetic acid synthesis.[6] The choice of acid hydrolysis is often preferred for its straightforward workup compared to basic hydrolysis, which requires re-acidification of the carboxylate salt.

Objective: To synthesize this compound via hydrolysis of 2-(2-chloro-5-(trifluoromethyl)phenyl)acetonitrile.

Materials:

-

2-(2-chloro-5-(trifluoromethyl)phenyl)acetonitrile

-

Concentrated Sulfuric Acid (98%)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 10.0 g of 2-(2-chloro-5-(trifluoromethyl)phenyl)acetonitrile with a mixture of 50 mL of deionized water and 40 mL of concentrated sulfuric acid. Causality Note: The acid serves as both the solvent and the catalyst for the hydrolysis of the nitrile to the carboxylic acid.

-

Heating and Reflux: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring. Maintain the reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting nitrile spot disappears.

-

Quenching and Extraction: Allow the reaction mixture to cool to room temperature, then carefully pour it over 200 g of crushed ice in a beaker. This will precipitate the crude product.

-

Transfer the quenched mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 75 mL). Trustworthiness Note: Multiple extractions ensure complete recovery of the product from the aqueous phase.

-

Washing: Combine the organic extracts and wash sequentially with 100 mL of deionized water and 100 mL of brine. The water wash removes residual acid, and the brine wash aids in breaking any emulsions and removing bulk water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): The crude solid can be further purified by recrystallization from a suitable solvent system, such as toluene or a hexane/ethyl acetate mixture, to yield a pure crystalline product.

Spectroscopic and Analytical Characterization

While a comprehensive set of publicly available spectra for this specific compound is limited, its structure allows for reliable prediction of key spectroscopic features. Purity is typically assessed using High-Performance Liquid Chromatography (HPLC).[7]

Predicted Spectroscopic Data

-

¹H NMR (Proton NMR):

-

Aromatic Region (δ 7.3-7.7 ppm): Three protons on the phenyl ring would appear as a complex multiplet or as distinct signals (a doublet, a doublet of doublets, and a broad singlet/doublet), reflecting their coupling patterns.

-

Methylene Protons (δ ~3.8 ppm): The two protons of the -CH₂- group adjacent to the aromatic ring and the carboxyl group would appear as a sharp singlet. The exact chemical shift would be influenced by the solvent.[2][9]

-

Carboxylic Acid Proton (δ 10-12 ppm): The acidic proton of the -COOH group would appear as a broad singlet, which is exchangeable with D₂O.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon (δ ~175-180 ppm): The carboxylic acid carbon is expected in this downfield region.

-

Aromatic Carbons (δ ~120-140 ppm): Six distinct signals are expected for the aromatic carbons, including the carbon attached to the CF₃ group which would show coupling with fluorine (¹JCF).

-

Trifluoromethyl Carbon (δ ~123 ppm): The CF₃ carbon would appear as a quartet due to coupling with the three fluorine atoms.

-

Methylene Carbon (δ ~40-45 ppm): The -CH₂- carbon signal is expected in this region.

-

-

FT-IR (Infrared Spectroscopy):

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C-F Stretches: Strong absorptions in the region of 1100-1350 cm⁻¹.

-

C-Cl Stretch: An absorption in the fingerprint region, typically 600-800 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z 238, with a characteristic M+2 isotope peak at m/z 240 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.

-

Fragmentation: A prominent fragment corresponding to the loss of the carboxyl group (-COOH, 45 Da) leading to a peak at m/z 193/195.

-

Quality Control: HPLC Purity Assessment Protocol

Self-Validating System: This protocol includes system suitability parameters (tailing factor, theoretical plates) to ensure the validity of each analytical run.

Objective: To determine the purity of this compound by reverse-phase HPLC with UV detection.

Instrumentation and Materials:

-

HPLC system with UV detector, pump, and autosampler.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade).

-

Deionized water (18 MΩ·cm).

-

Trifluoroacetic Acid (TFA) or Formic Acid (for mobile phase modification).

-

Sample of this compound.

Procedure:

-

Mobile Phase Preparation: Prepare Mobile Phase A: 0.1% TFA in water. Prepare Mobile Phase B: 0.1% TFA in acetonitrile. Causality Note: The acid modifier sharpens peaks by suppressing the ionization of the carboxylic acid and any free silanol groups on the column packing.

-

Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[10]

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

UV Detection Wavelength: 220 nm or 254 nm.[11]

-

Gradient Elution:

-

0-1 min: 30% B

-

1-10 min: 30% to 95% B

-

10-12 min: 95% B

-

12.1-15 min: 30% B (re-equilibration)

-

-

-

System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) of the peak area should be <2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.

-

Analysis: Inject the sample and integrate the peak areas. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by its three key structural features: the carboxylic acid group, the activated aromatic ring, and the benzylic methylene group.

Caption: Key reactive sites and corresponding transformations for the title compound.

-

Carboxylic Acid Reactions: The -COOH group undergoes standard transformations. It can be readily converted to esters, amides, or acid chlorides, making it an excellent handle for coupling with other molecules. This is its primary utility in drug discovery, where it is often linked to amine-containing scaffolds.[12]

-

Aromatic Ring Reactivity: The trifluoromethyl group is a powerful electron-withdrawing and meta-directing group, while the chlorine is ortho, para-directing but also deactivating. This combination makes electrophilic aromatic substitution challenging. However, the electron-deficient nature of the ring can make it susceptible to nucleophilic aromatic substitution under certain conditions, potentially allowing for the displacement of the chlorine atom.[1]

-

Applications as a Synthetic Intermediate: The most significant application of this class of compounds is as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). For example, the closely related 2,4,5-trifluorophenylacetic acid is a well-documented starting material for the synthesis of Sitagliptin, a DPP-IV inhibitor used to treat type 2 diabetes.[13][14][15] By analogy, this compound serves as a valuable precursor for creating libraries of novel compounds for biological screening. Derivatives of phenylacetic acid have been investigated for a range of biological activities, including antibacterial and antifungal properties.[8][16]

Safety and Handling

As a laboratory chemical, this compound requires careful handling in a controlled environment.

-

Hazard Identification:

-

Recommended Handling Procedures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[19]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[19]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and sealed in dry conditions.[16]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17]

-

Conclusion

This compound is a specialized chemical intermediate whose value lies in the strategic placement of its functional groups. The trifluoromethyl moiety offers a route to improved pharmacokinetic properties in drug candidates, while the ortho-chloro and phenylacetic acid components provide versatile handles for synthetic elaboration. For researchers in drug discovery and agrochemical synthesis, this compound represents a key building block for accessing novel chemical matter with significant potential for biological activity. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective application in research and development.

References

-

This compound. (2022, March 4). Chemsrc.com. Retrieved from [Link]

-

This compound - Introduction. (2024, April 10). ChemBK. Retrieved from [Link]

-

Phenylacetic acid. Organic Syntheses Procedure. Retrieved from [Link]

-

This compound. PubChem. Retrieved from [Link]

-

Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. (2020, February 12). PMC - NIH. Retrieved from [Link]

-

Fluorinated Aromatic Compounds. Hely Speciality Chemicals. Retrieved from [Link]

- Synthesis method of 2,4,5-trifluorophenylacetic acid. Google Patents.

- Process for the preparation of 2,4,5-trifluorophenylacetic acid. Google Patents.

-

RP-HPLC Separation of Acetic and Trifluoroacetic Acids. ResearchGate. Retrieved from [Link]

- Synthetic method of sitagliptin intermediate 2,4, 5-trifluorophenylacetic acid. Google Patents.

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 6). MDPI. Retrieved from [Link]

-

Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System. Frontiers. Retrieved from [Link]

-

2-Chloro-5-(trifluoromethyl)phenylboronic acid. PubChem. Retrieved from [Link]

-

HPLC METHODOLOGY MANUAL. (2018, July 30). University of Notre Dame. Retrieved from [Link]

- Synthetic method of sitagliptin intermediate 2,4, 5-trifluoro phenylacetic acid. Google Patents.

-

Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org. Retrieved from [Link]

-

FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide. ResearchGate. Retrieved from [Link]

-

13C NMR spectrum of c (TFA-D, 298K, 600MHz). ResearchGate. Retrieved from [Link]

-

Two methods for the preparation of sitagliptin phosphate. (2021, January 25). PubMed Central. Retrieved from [Link]

-

Bioactive molecular family construction: Design, optimization and antifungal mechanism study. Arabian Journal of Chemistry. Retrieved from [Link]

-

Synthesis of Sitagliptin. ResearchGate. Retrieved from [Link]

-

Supporting Information for publication. pubs.acs.org. Retrieved from [Link]

-

The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. MDPI. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 2-(Trifluoromethyl)phenylacetic acid(3038-48-0) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. m-(Trifluoromethyl)phenylacetic acid(351-35-9) 1H NMR [m.chemicalbook.com]

- 10. padproject.nd.edu [padproject.nd.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN110128258B - Synthetic method of sitagliptin intermediate 2,4, 5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 14. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 15. CN111187154A - Synthetic method of sitagliptin intermediate 2,4, 5-trifluoro phenylacetic acid - Google Patents [patents.google.com]

- 16. jetir.org [jetir.org]

- 17. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 18. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 13C NMR [m.chemicalbook.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

Medicinal Chemistry of 2-Chloro-5-(trifluoromethyl)phenylacetic Acid Derivatives: From Scaffold Design to Therapeutic Application

Topic: Biological Activity of 2-Chloro-5-(trifluoromethyl)phenylacetic Acid Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The This compound scaffold represents a "privileged structure" in modern medicinal chemistry. Its utility is derived not merely from the carboxylic acid tail—which serves as a versatile handle for amide coupling or esterification—but from the specific substitution pattern on the aromatic ring. The 2-chloro substituent provides steric bulk that restricts bond rotation, locking the molecule into bioactive conformations, while the 5-trifluoromethyl (CF₃) group significantly enhances lipophilicity and blocks metabolic oxidation at the para-position.

This guide analyzes the biological activity of this scaffold, focusing on its primary application as a pharmacophore in CRTH2 (DP2) antagonists for allergic inflammation, while also detailing its emerging roles in oncology and antimicrobial research.

Part 1: Chemical Architecture & Structure-Activity Relationship (SAR)

The biological potency of this compound derivatives is governed by three structural pillars. Understanding these allows for rational drug design.

The Lipophilic Anchor (5-CF₃)

The trifluoromethyl group is bioisosteric to an isopropyl group but with inverted electronic properties.

-

Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (

). Placing it at the 5-position (para to the acetic acid tail) blocks CYP450-mediated hydroxylation, extending the half-life ( -

Hydrophobic Binding: In GPCRs like CRTH2, this group occupies deep hydrophobic pockets, anchoring the ligand.

The Ortho-Chloro Lock (2-Cl)

-

Conformational Restriction: The chlorine atom at the 2-position creates steric clash with the acetic acid side chain. This forces the side chain out of the aromatic plane, often pre-organizing the molecule into a conformation that matches the receptor binding site (reducing the entropic cost of binding).

The Acetic Acid Tail

-

Functional Handle: This is the site of derivatization.

-

Free Acid: Often required for ionic interaction with positively charged residues (e.g., Arginine) in receptor active sites (e.g., COX enzymes or CRTH2).

-

Amides/Esters: Improve membrane permeability and allow for the attachment of secondary pharmacophores (e.g., indole or thiazole rings).

-

Figure 1: Structural dissection of the scaffold highlighting key pharmacophoric elements.

Part 2: Therapeutic Applications[1][2]

Primary Indication: CRTH2 (DP2) Antagonism

The most authoritative application of this scaffold is in the development of antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) .[1]

-

Mechanism: Prostaglandin D2 (PGD2) binds to CRTH2, triggering the recruitment of Eosinophils, Basophils, and Th2 cells, driving allergic asthma and rhinitis.[1]

-

Role of Scaffold: Derivatives of this compound mimic the PGD2 structure but lack the ability to activate the G-protein coupled receptor. The acid moiety mimics the carboxylate of PGD2, while the halogenated ring occupies the hydrophobic orthosteric site.

Secondary Indication: Anticancer Activity (Thiazolidinone Hybrids)

Recent studies have coupled this phenylacetic acid core with 4-thiazolidinones .

-

Target: These hybrids often inhibit anti-apoptotic pathways (e.g., Bcl-XL) or specific kinases involved in tumor proliferation.

-

Data: Derivatives have shown cytotoxicity against MCF-7 (Breast Cancer) cell lines with IC₅₀ values in the low micromolar range (

).[2]

Tertiary Indication: Antimicrobial Agents

The lipophilicity provided by the CF₃ group allows these acids to penetrate bacterial cell membranes. When coupled with specific heterocycles, they can disrupt membrane integrity or inhibit bacterial enzymes like Leucyl-tRNA synthetase .

Part 3: Experimental Protocols

Protocol A: Synthesis of Amide Derivatives

Objective: To couple the this compound core with an amine (e.g., an amino-indole) to create a CRTH2 antagonist library.

Reagents:

-

This compound (1.0 eq)

-

Amine partner (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (Diisopropylethylamine) (3.0 eq)

-

DMF (Anhydrous)

Step-by-Step Methodology:

-

Activation: Dissolve 1.0 mmol of the acid in 5 mL of anhydrous DMF under nitrogen atmosphere. Add 3.0 mmol of DIPEA and stir for 5 minutes.

-

Coupling: Add 1.2 mmol of HATU. The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.

-

Addition: Add 1.1 mmol of the amine partner.

-

Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (50% EtOAc/Hexane) or LC-MS.

-

Workup: Dilute with 50 mL EtOAc. Wash sequentially with 1M HCl (2x), Sat. NaHCO₃ (2x), and Brine (1x).

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel).

Protocol B: CRTH2 Binding Assay (GTP S)

Objective: To validate the antagonistic activity of the synthesized derivative.

Principle: Agonist (PGD2) binding to CRTH2 (a Gi-coupled receptor) stimulates the exchange of GDP for GTP. We measure the inhibition of [³⁵S]-GTP

Workflow:

-

Membrane Prep: Use CHO-K1 cells stably expressing human CRTH2. Harvest and homogenize.

-

Incubation: Mix membranes (

) with:-

Test Compound (concentration gradient

). -

PGD2 (EC₈₀ concentration, typically

). -

[³⁵S]-GTP

S ( -

Assay Buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

-

-

Duration: Incubate for 60 minutes at 30°C.

-

Termination: Filter through glass fiber filters (GF/B) and wash with ice-cold buffer.

-

Detection: Measure radioactivity via liquid scintillation counting.

-

Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Part 4: Data Presentation & Visualization

Comparative Biological Activity (Representative Data)

| Compound ID | R-Group Modification | Target | IC₅₀ / EC₅₀ | Activity Type |

| Core Acid | -OH (Parent) | COX-1/2 | > 100 | Weak Inhibitor |

| Deriv-A | N-Indole Amide | CRTH2 | 4.2 | Potent Antagonist |

| Deriv-B | 4-Thiazolidinone | MCF-7 Cells | 1.5 | Cytotoxic |

| Deriv-C | Methyl Ester | Bacterial Membrane | 15 | Bacteriostatic |

Mechanism of Action: CRTH2 Antagonism

Figure 2: Signaling pathway showing the competitive inhibition of PGD2 by the antagonist.

Synthesis Workflow

Figure 3: General synthetic route for amide derivatives.

References

-

Bioactive Molecular Family Construction : Design, optimization and antifungal mechanism study of novel 2-phenylglycine derivatives. Arabian Journal of Chemistry. Link

-

CRTH2 Antagonists : Small-molecule CRTH2 antagonists for the treatment of allergic inflammation.[1] National Institutes of Health (NIH). Link

-

Anticancer Thiazolidinones : Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. NIH / PubMed Central. Link

-

Chemical Properties : this compound Product Data. Thermo Fisher Scientific. Link

-

General Phenylacetic Acid Synthesis : Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. Link

Sources

Technical Guide: Spectroscopic Profiling of 2-Chloro-5-(trifluoromethyl)phenylacetic Acid

Executive Summary

2-Chloro-5-(trifluoromethyl)phenylacetic acid is a critical halogenated building block used extensively in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and CRTH2 antagonists. Its structural integrity relies on three distinct functionalities: the steric bulk of the ortho-chloro group, the electron-withdrawing trifluoromethyl moiety, and the acidic carboxymethyl tail.

This guide provides a definitive spectroscopic framework for researchers. Unlike generic databases, we focus on causality —explaining why signals appear where they do—and provide a self-validating protocol to distinguish this compound from its potential regioisomers (e.g., the 4-trifluoromethyl isomer) during synthesis scale-up.

Structural Analysis & Electronic Environment

Before interpreting spectra, one must understand the electronic "tug-of-war" within the molecule:

-

C2-Chloro: Inductively withdrawing (-I) but mesomerically donating (+M). It deshields the C2 carbon significantly.

-

C5-Trifluoromethyl: Strongly electron-withdrawing. This is the diagnostic "flag" in NMR, causing significant splitting in Carbon-13 spectra due to C-F coupling.

-

C1-Acetic Acid: The methylene linker (

) insulates the carboxylic acid from the aromatic ring's resonance, resulting in a distinct singlet in proton NMR.

Experimental Protocol: Sample Preparation

To ensure reproducibility and match the data provided below, follow this preparation standard.

Solvent Selection

-

Primary Choice: DMSO-d

(Dimethyl sulfoxide-dngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Reason: The carboxylic acid moiety often leads to dimerization or poor solubility in non-polar solvents like CDCl

. DMSO disrupts hydrogen bonding, sharpening the aromatic peaks.

-

-

Secondary Choice: CD

OD (Methanol-d-

Note: The acidic proton (

) will exchange with deuterium and vanish from the

-

Preparation Steps

-

Mass: Weigh 10–15 mg of the solid analyte.

-

Solvation: Add 0.6 mL of DMSO-d

(ensure -

Homogenization: Sonicate for 30 seconds. The solution must be clear; any suspension will broaden the baseline.

-

Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for internal referencing (

ppm).

Spectroscopic Data & Interpretation

Nuclear Magnetic Resonance (NMR)

NMR (400 MHz, DMSO-d

)

The aromatic region is defined by an ABC-like system, though often appearing as distinct singlets/doublets due to the substitution pattern.

| Shift ( | Multiplicity | Integral | Assignment | Mechanistic Insight |

| 12.60 | br s | 1H | Highly deshielded acidic proton. Broadening indicates H-bonding exchange. | |

| 7.80 – 7.85 | d | 1H | Ar-H3 | Ortho to Cl. The Cl atom deshields this position significantly. |

| 7.70 – 7.75 | d | 1H | Ar-H4 | Para to the acetic acid group. |

| 7.60 – 7.65 | s (fine d) | 1H | Ar-H6 | Ortho to the acetic acid group. Appears as a singlet or fine doublet due to meta-coupling ( |

| 3.82 | s | 2H | The methylene "hinge." A clean singlet confirms no adjacent protons (verifies the quaternary C1). |

NMR (100 MHz, DMSO-d

)

This spectrum is the ultimate validation tool due to Carbon-Fluorine coupling . You must look for quartets.

-

171.5 ppm: Carbonyl (

- 135.0 – 140.0 ppm: Quaternary aromatic carbons (C1, C2).

- 127.0 – 130.0 ppm: Aromatic CH signals.

-

124.0 ppm (

-

38.5 ppm: Methylene (

NMR (376 MHz, DMSO-d

)

-

-61.5 ppm: Singlet.

-

Validation: A single sharp peak confirms the purity of the trifluoromethyl group. The presence of side peaks here usually indicates regioisomers (e.g., 4-CF3 impurity).

-

Infrared Spectroscopy (FT-IR)

Use ATR (Attenuated Total Reflectance) on the neat solid.

| Wavenumber ( | Vibration Mode | Diagnostic Value |

| 2800 – 3100 | O-H Stretch (Acid) | Broad "hump" characteristic of carboxylic acid dimers. |

| 1705 – 1720 | C=O Stretch | Strong, sharp peak. Confirms the carbonyl group.[2][3] |

| 1320 & 1125 | C-F Stretch | Very strong bands. Differentiates this from non-fluorinated analogs. |

| 1050 – 1080 | Ar-Cl Stretch | Medium intensity band. |

Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) in Negative Mode (

-

Theoretical Monoisotopic Mass: 238.00 Da

-

Observed Ion (

): m/z 236.99

Fragmentation Logic (MS/MS):

-

Parent: 236.99

-

Loss of

(Decarboxylation): m/z 193.0 -

Loss of Cl: m/z 201 (rare in soft ionization, common in EI).

Quality Control Workflow

The following diagram illustrates the decision logic for releasing a batch of this intermediate.

Figure 1: Logical decision tree for the structural validation of this compound.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2776366, this compound. Retrieved from [Link]

-

ChemSrc. CAS 22893-39-6 Physicochemical Properties.[4] Retrieved from [Link]

Sources

- 1. Dimethyl sulfoxide - D6, deuteration degree min. 99.8% for NMR spectroscopy, MagniSolv , MilliporeSigma 10 mL | Buy Online | MilliporeSigma | Fisher Scientific [fishersci.com]

- 2. (R)-(+)-a-Methoxy-a-trifluoromethylphenylacetic acid 99 20445-31-2 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

Technical Monograph: Research Utility of 2-Chloro-5-(trifluoromethyl)phenylacetic Acid

Executive Summary

In the landscape of modern medicinal chemistry, 2-Chloro-5-(trifluoromethyl)phenylacetic acid (CAS: 22893-39-6) serves as a high-value "privileged scaffold." Unlike generic building blocks, this compound offers a specific triad of structural advantages: an acidic headgroup for hydrogen bonding, a trifluoromethyl (

This guide explores its critical role in the development of CRTH2 antagonists (treatment of allergic inflammation) and its potential in agrochemical auxin mimics . We provide actionable synthetic protocols and mechanistic insights to facilitate its integration into drug discovery libraries.

Chemical Profile & Structural Logic[1][2]

To utilize this compound effectively, one must understand the electronic and steric contributions of its substituents.

| Feature | Chemical Function | Research Advantage |

| Phenylacetic Acid Core | Pharmacophore | Mimics endogenous ligands (e.g., PGD2 metabolites, Auxins). |

| 5-Trifluoromethyl ( | Bioisostere | Increases lipophilicity ( |

| 2-Chloro ( | Steric/Reactive | Forces the side chain out of planarity (atropisomerism potential) and enables Pd-catalyzed cross-coupling. |

Physicochemical Data

-

Molecular Weight: 238.59 g/mol [1]

-

Appearance: White to pale yellow crystalline solid[1]

-

Melting Point: 112–114 °C[2]

-

Solubility: Soluble in DMSO, Methanol, DCM; sparingly soluble in water.

-

Acidity (

): ~3.8–4.0 (Estimated; stronger acid than phenylacetic acid due to electron-withdrawing groups).

Primary Research Application: CRTH2 Antagonism

The most significant pharmaceutical application of this scaffold lies in the inhibition of CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) . CRTH2 is a G-protein coupled receptor (GPCR) activated by Prostaglandin D2 (

Mechanism of Action

Phenylacetic acid derivatives act as orthosteric antagonists . The carboxylate moiety mimics the headgroup of

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the interference of this scaffold in the PGD2 signaling cascade.

Caption: Competitive antagonism of the CRTH2 receptor by phenylacetic acid derivatives prevents downstream inflammatory signaling.

Secondary Application: Agrochemical Auxin Mimics

The phenylacetic acid core is the structural basis of natural auxins (e.g., Indole-3-acetic acid). Synthetic derivatives like 2,4-D are potent herbicides.

-

Hypothesis: The 2-Cl-5-

substitution pattern mimics the steric bulk of 2,4-dichlorophenoxyacetic acid (2,4-D) but with altered transport properties due to the fluorination. -

Research Use: Screening libraries for herbicide resistance breakers or plant growth regulators that evade standard metabolic detoxification pathways in weeds.

Synthetic Utility & Experimental Protocols

For researchers utilizing this compound, the carboxylic acid is the primary handle for library generation (Amidation), while the aryl chloride offers a secondary handle for scaffold extension (Suzuki Coupling).

Workflow Visualization

Caption: Divergent synthetic pathways utilizing the carboxylic acid and aryl chloride handles.[3]

Protocol 1: High-Efficiency Amide Coupling (Library Scale)

Objective: Synthesize an amide derivative to screen for CRTH2 binding affinity.

Rationale: We use HATU as the coupling agent because the electron-withdrawing

Materials:

-

This compound (1.0 eq)

-

Amine partner (e.g., indoline or benzylamine derivative) (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Preparation: Dissolve this compound (1 mmol, 238 mg) in anhydrous DMF (5 mL) in a dried reaction vial under nitrogen.

-

Activation: Add DIPEA (3 mmol, 0.52 mL) followed by HATU (1.2 mmol, 456 mg). Stir at room temperature for 15 minutes. Note: The solution should turn slightly yellow.

-

Coupling: Add the amine partner (1.1 mmol) dropwise.

-

Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor conversion by LC-MS (Target mass = MW of acid + MW of amine - 18).

-

Work-up: Dilute with Ethyl Acetate (30 mL). Wash sequentially with 1N HCl (2x), Sat.

(2x), and Brine (1x). -

Purification: Dry organic layer over

, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Validation Check:

-

1H NMR: Look for the disappearance of the broad COOH singlet (~11-13 ppm) and the appearance of the amide NH signal.

-

Yield Expectations: 85–95% for primary amines; 70–80% for secondary amines.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the 2-position to create biaryl derivatives.

Note: The 2-Cl position is sterically hindered and electronically deactivated compared to a bromide. Specialized ligands (e.g., SPhos or XPhos) are recommended over standard

Methodology Brief:

-

Combine acid (1 eq), Aryl boronic acid (1.5 eq),

(2 mol%), and SPhos (4 mol%). -

Solvent: Toluene/Water (10:1). Base:

(3 eq). -

Heat to 100°C for 16 hours in a sealed tube.

-

Caution: Protect the carboxylic acid as a methyl ester if the boronic acid is sensitive to acidic protons, then hydrolyze post-coupling.

References

-

Compound Summary: this compound. PubChem. National Library of Medicine. Available at: [Link]

-

Optimization of phenylacetic acid derivatives for CRTH2 and DP selective antagonism. Bioorganic & Medicinal Chemistry Letters. 2012.[4][5] Link: [Link]

-

CRTH2 antagonists in asthma: current perspectives. Clinical Pharmacology: Advances and Applications. 2017.[6] Link: [Link]

-

A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction. ScienceMadness (Archive). 2006. Link: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 3. 2,4,5-Trifluorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Optimization of phenylacetic acid derivatives for CRTH2 and DP selective antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimization of phenylacetic acid derivatives for balanced CRTH2 and DP dual antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

Technical Guide: Safety, Handling, and Disposal of 2-Chloro-5-(trifluoromethyl)phenylacetic acid

Executive Summary

This technical guide provides a comprehensive framework for the safe management of 2-Chloro-5-(trifluoromethyl)phenylacetic acid (CAS 22893-39-6) . Intended for drug development scientists and process chemists, this document moves beyond standard Safety Data Sheet (SDS) parameters to address the specific handling nuances of trifluoromethylated aryl acids.

The presence of the trifluoromethyl (-CF₃) group, while valuable for metabolic stability in Active Pharmaceutical Ingredients (APIs), introduces distinct challenges regarding thermal decomposition and waste disposal. This guide establishes a self-validating protocol for the compound’s entire laboratory lifecycle.

Chemical Profile & Technical Specifications[1][2][3][4][5][6][7]

The compound is a disubstituted phenylacetic acid derivative. Its dual-halogenated nature (Chloro- and Trifluoromethyl-) dictates its chemical compatibility and disposal requirements.

Table 1: Physicochemical & Hazard Data

| Parameter | Specification | Technical Note |

| Chemical Name | This compound | |

| CAS Number | 22893-39-6 | Primary identifier for inventory tracking.[1] |

| Molecular Formula | C₉H₆ClF₃O₂ | |

| Molecular Weight | 238.59 g/mol | |

| Physical State | White to off-white crystalline powder | Dust generation is a primary exposure vector. |

| Melting Point | 108–117 °C | |

| Acidity (pKa) | ~3.8–4.0 (Predicted) | Stronger acid than acetic acid due to electron-withdrawing -CF₃ and -Cl groups. |

| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit.[2][3] 2A (H319), STOT SE 3 (H335) | Causes skin/eye irritation; respiratory irritant. |

Hazard Identification & Mechanistic Risks

The Trifluoromethyl Risk Factor

While the phenylacetic acid moiety presents standard acidic corrosion risks, the -CF₃ group significantly alters the risk profile during thermal events.

-

Thermal Decomposition: Unlike non-fluorinated analogs, this compound does not merely carbonize. At temperatures exceeding 350°C (or in open flame), the C-F bonds cleave, potentially liberating Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂) .

-

Mechanism: The electron-withdrawing nature of the -CF₃ and -Cl groups increases the acidity of the carboxylic tail, making it more aggressive towards mucous membranes than unsubstituted phenylacetic acid.

Incompatibility Logic

-

Strong Bases: Exothermic neutralization occurs rapidly.

-

Oxidizing Agents: Potential for violent reaction, though the highly oxidized -CF₃ group mitigates ring oxidation susceptibility.

-

Cyanides: Contact with cyanide salts releases lethal HCN gas due to the compound's acidity.

Storage & Stability Protocols

To maintain chemical integrity and safety, a "Segregation by Reactivity" model is required.

-

Primary Containment: Store in borosilicate glass or high-density polyethylene (HDPE). Avoid metal containers prone to acid corrosion (e.g., aluminum).

-

Environmental Control:

-

Temperature: Ambient (15–25°C).

-

Atmosphere: Keep container tightly closed. While not highly hygroscopic, moisture can cause clumping and hydrolysis issues in downstream coupling reactions.

-

-

Segregation: Store in a dedicated Acid Cabinet . Strictly isolate from:

-

Base bath solutions (KOH/NaOH in isopropanol).

-

Cyanide salts.

-

Sulfides (risk of H₂S evolution).

-

Engineering Controls & Personal Protective Equipment (PPE)[12][13]

Engineering Controls

All open handling of the solid powder must occur within a certified chemical fume hood.

-

Face Velocity: Minimum 0.5 m/s (100 fpm).

-

Filtration: If using a ductless hood, ensure filters are rated for Acid Gases (Type E) and Particulates (HEPA) .

PPE Selection Matrix

The choice of gloves is critical.[2] While standard nitrile offers splash protection, the presence of the halogenated ring suggests higher permeation potential in solution.

| PPE Category | Recommendation | Rationale |

| Eye Protection | Chemical Safety Goggles | Safety glasses are insufficient for acidic powders that can become airborne.[4] |

| Hand Protection (Solid) | Nitrile (Min. thickness 0.11 mm) | Sufficient for dry powder handling. |

| Hand Protection (Solution) | Double-gloving: Nitrile (inner) + Neoprene/Viton (outer) | If dissolved in organic solvents (e.g., DCM, DMF), the solvent acts as a carrier for the toxicant. |

| Respiratory | N95 (if outside hood) | Only required if engineering controls fail or during spill cleanup. |

Operational Workflow: Lifecycle Management

The following diagram illustrates the "Cradle-to-Grave" workflow for this compound, emphasizing decision points that prevent contamination and exposure.

Figure 1: Operational lifecycle ensuring traceability and safety compliance.

Emergency Response Protocols

Spill Response Decision Tree

In the event of a spill, the acidity and potential for dust generation dictate the response.

Figure 2: Decision logic for spill containment and cleanup.

Firefighting Measures

-

Media: Dry chemical, CO₂, or alcohol-resistant foam. Do not use high-volume water jets , which may spread acidic runoff.

-

Specific Hazard: Firefighters must wear SCBA. Combustion produces HCl and HF (Hydrogen Fluoride). The presence of HF requires specific medical protocols (calcium gluconate gel availability) if exposure to smoke occurs.

Disposal & Waste Management

Disposal of this compound requires strict adherence to halogenated waste streams .

Waste Categorization

Do not mix with general organic waste. The trifluoromethyl group requires higher incineration temperatures to ensure complete destruction of the C-F bond.

-

Category: Halogenated Organic Acid Waste.

-

Labeling: Must explicitly state "Contains Fluorinated Organics" and "Acidic".

Disposal Methodology

-

Neutralization (Optional but Recommended): For small quantities (<5g), the material can be carefully neutralized with dilute Sodium Bicarbonate (NaHCO₃) solution before being added to the aqueous waste stream, only if permitted by local EHS regulations.

-

Incineration (Standard): The preferred method is High-Temperature Incineration (>1100°C) with secondary combustion and flue gas scrubbing.

-

Why? Standard incineration (800°C) may not fully mineralize the -CF₃ group, leading to the emission of fluorinated byproducts. The scrubber is essential to capture the HF generated.

-

References

-

National Institutes of Health (NIH). (2020). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines. (Contextualizing the use of trifluoromethyl phenylacetic acids in drug synthesis). Retrieved from [Link]

-

Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins. (Reference for HF generation during combustion of fluorinated organics). Retrieved from [Link]

Sources

The Reactivity Profile of 2-Chloro-5-(trifluoromethyl)phenylacetic Acid: A Comprehensive Technical Guide for Drug Discovery and Development

Abstract

This in-depth technical guide provides a comprehensive analysis of the reactivity profile of 2-Chloro-5-(trifluoromethyl)phenylacetic acid, a key building block in modern medicinal chemistry. The strategic placement of the chloro and trifluoromethyl substituents on the phenylacetic acid scaffold imparts a unique electronic landscape, governing its reactivity and making it a versatile intermediate in the synthesis of high-value pharmaceutical agents. This document will explore the intricate interplay of these functional groups, detailing the reactivity of the carboxylic acid moiety, the aromatic ring's susceptibility to substitution reactions, and the practical applications of this knowledge in the synthesis of complex molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this compound in their synthetic endeavors.

Introduction: Unveiling a Versatile Synthetic Intermediate

This compound has emerged as a molecule of significant interest in the pharmaceutical and agrochemical industries. Its utility stems from a combination of a reactive carboxylic acid handle and an aromatic ring adorned with two potent electron-withdrawing groups: a chloro atom at the 2-position and a trifluoromethyl group at the 5-position. This substitution pattern deactivates the aromatic ring towards electrophilic attack while simultaneously activating it for nucleophilic aromatic substitution, offering a diverse range of synthetic possibilities. Furthermore, the trifluoromethyl group often enhances the metabolic stability and lipophilicity of drug candidates, making this scaffold particularly attractive for drug design.[1]

This guide will dissect the reactivity of this compound, providing a detailed examination of its key chemical transformations. By understanding the electronic and steric factors that govern its reactions, chemists can strategically design synthetic routes to novel and complex molecular architectures.

Table 1: Physicochemical Properties of this compound [2][3][4][5][6][7]

| Property | Value |

| CAS Number | 22893-39-6 |

| Molecular Formula | C₉H₆ClF₃O₂ |

| Molecular Weight | 238.59 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 112-114 °C |

| Boiling Point | 282.8 °C at 760 mmHg |

| Density | 1.469 g/cm³ |

Electronic Landscape: The Influence of Chloro and Trifluoromethyl Groups

The reactivity of this compound is fundamentally dictated by the electronic effects of its substituents. Both the chlorine atom and the trifluoromethyl group are strongly electron-withdrawing. This is quantitatively represented by their positive Hammett substituent constants (σ).

Table 2: Hammett Substituent Constants [8]

| Substituent | σ_meta_ | σ_para_ |

| -Cl | +0.37 | +0.23 |

| -CF₃ | +0.43 | +0.54 |

These constants indicate that both groups withdraw electron density from the aromatic ring through the inductive effect. The trifluoromethyl group is a particularly powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electron withdrawal has two major consequences for the reactivity of the molecule.

Secondly, the electron density of the aromatic ring is significantly reduced. This deactivation makes electrophilic aromatic substitution reactions more challenging and directs incoming electrophiles to the positions meta to the deactivating groups. Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution, a key reaction pathway for this class of compounds.

Caption: Influence of electron-withdrawing groups on the reactivity of the molecule.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a primary site for chemical modification, allowing for the introduction of diverse functionalities through reactions such as amide bond formation and esterification.

Amide Bond Formation

The synthesis of amides from this compound is a crucial transformation, particularly in the development of bioactive molecules. Standard peptide coupling reagents are effective for this purpose.

Workflow: General Amide Coupling Protocol

Caption: A typical workflow for amide bond formation.

Detailed Protocol: Synthesis of N-Benzyl-2-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

-

To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq). The use of a coupling agent like HATU activates the carboxylic acid for nucleophilic attack by the amine. The base neutralizes the acidic proton of the carboxylic acid and the HCl generated during the reaction.

-

Stir the mixture at room temperature for 15 minutes. This allows for the formation of the activated ester intermediate.

-

Add benzylamine (1.05 eq) to the reaction mixture and continue stirring at room temperature for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate. This separates the organic product from the water-soluble reagents and byproducts.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. This removes residual water and solvent.

-

Purify the crude product by column chromatography on silica gel to afford the desired amide.

Esterification

Esterification of this compound can be achieved under standard conditions, such as Fischer esterification with an alcohol in the presence of a strong acid catalyst.

Detailed Protocol: Synthesis of Methyl 2-[2-chloro-5-(trifluoromethyl)phenyl]acetate

-

Dissolve this compound (1.0 eq) in an excess of methanol. Methanol acts as both the reactant and the solvent.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%). The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic.

-

Heat the mixture to reflux for 4-8 hours. The reaction progress can be monitored by TLC.

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the methyl ester.

Reactivity of the Aromatic Ring

The electronic nature of the aromatic ring in this compound dictates its reactivity towards electrophilic and nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS)

As previously discussed, the two strong electron-withdrawing groups (-Cl and -CF₃) significantly deactivate the aromatic ring towards electrophilic attack. Any electrophilic substitution, if forced to occur, will be directed to the positions meta to both the chloro and trifluoromethyl groups. In this molecule, the C4 and C6 positions are meta to the trifluoromethyl group, and the C4 and C6 positions are ortho and para to the chloro group, respectively. The directing effects are therefore complex. However, due to the strong deactivating nature of both substituents, harsh reaction conditions would be required, which may lead to side reactions or decomposition. For instance, nitration with a mixture of nitric and sulfuric acids would be expected to proceed slowly and yield a mixture of isomers, with the major product likely being the one where the nitro group is introduced at the C4 position, which is meta to the trifluoromethyl group and para to the chloro group.[10]

Caption: Conceptual representation of directing effects for electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution, particularly at the carbon bearing the chloro group. The presence of the strongly electron-withdrawing trifluoromethyl group in the para position relative to the chlorine atom stabilizes the intermediate Meisenheimer complex, facilitating the substitution.

Reaction Scheme: Nucleophilic Aromatic Substitution

Sources

- 1. youtube.com [youtube.com]

- 2. The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. acdlabs.com [acdlabs.com]

- 4. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 6. scbt.com [scbt.com]

- 7. L19153.03 [thermofisher.com]

- 8. mdpi.com [mdpi.com]

- 9. 5-Fluoro-2-(trifluoromethyl)phenylacetic acid | 239135-52-5 [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Technical Application Note: Strategic Synthesis of 2-Chloro-5-(trifluoromethyl)phenylacetic Acid Derivatives

Executive Summary

This application note details the synthesis and derivatization of 2-Chloro-5-(trifluoromethyl)phenylacetic acid (CAS 244023-77-2) . This scaffold is a critical building block in medicinal chemistry, particularly for NSAIDs, CRTH2 antagonists, and agrochemicals where the trifluoromethyl (

We present two distinct synthetic routes:

-

Route A (Scale-Up Preferred): The classical Cyanation-Hydrolysis sequence, optimized for cost-efficiency and throughput.

-

Route B (Precision Lab Scale): The Arndt-Eistert homologation, preserving regiochemistry from the benzoic acid precursor.

Structural & Retrosynthetic Analysis

The target molecule features a phenylacetic acid core substituted with electron-withdrawing groups (

Retrosynthetic Logic

The most logical disconnection occurs at the benzylic carbon.

-

Path A: Disconnection of the Carboxyl carbon (

) leads to the Benzyl Cyanide , which is derived from the Benzyl Halide . -

Path B: Disconnection of the

bond leads to the Benzoic Acid precursor via homologation.

Figure 1: Retrosynthetic analysis showing the primary nitrile route (solid lines) and alternative homologation route (dashed).

Protocol A: The Nitrile Hydrolysis Route (Primary)

This route is preferred for multi-gram to kilogram synthesis due to the availability of the benzyl bromide precursor.

Phase 1: Cyanation of Benzyl Bromide

Reaction:

Safety Alert: Cyanide salts are lethal. All operations must be performed in a functioning fume hood with a cyanide antidote kit available. Waste must be quenched with bleach (sodium hypochlorite) at pH > 10.

Materials:

-

2-Chloro-5-(trifluoromethyl)benzyl bromide (CAS 239086-88-1)

-

Sodium Cyanide (

)[1][2] -

DMSO (Dimethyl sulfoxide) - Chosen for rapid

kinetics -

Ethyl Acetate (for extraction)[3]

Step-by-Step Protocol:

-

Setup: In a 3-neck round-bottom flask equipped with a thermometer and nitrogen inlet, charge DMSO (5 vol relative to bromide).

-

Dissolution: Add NaCN (1.2 equivalents). Stir at RT until partially dissolved. Note: The reaction is exothermic; monitor temperature.

-

Addition: Dropwise add a solution of 2-Chloro-5-(trifluoromethyl)benzyl bromide (1.0 eq) in minimal DMSO. Maintain internal temperature

to prevent decomposition. -

Reaction: Stir at

for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1) or HPLC. -

Quench: Cool to

. Slowly pour the mixture into a stirred solution of water/brine (10 vol). -

Extraction: Extract with Ethyl Acetate (

). Wash combined organics with water ( -

Workup: Dry over

, filter, and concentrate in vacuo. -

Purification: The crude nitrile is usually sufficient for the next step. If dark, pass through a short silica plug.

Phase 2: Acidic Hydrolysis to Phenylacetic Acid

Reaction:

Rationale: Acidic hydrolysis is selected over basic hydrolysis to prevent potential nucleophilic attack on the aromatic ring (displacement of

Step-by-Step Protocol:

-

Mixing: Suspend the crude nitrile in a mixture of Glacial Acetic Acid and Conc.

(1:1 v/v, 5 vol total). Add Water (5 equivalents). -

Reflux: Heat to reflux (

) for 6–12 hours.-

Checkpoint: Monitor the disappearance of the nitrile peak (

IR) or by HPLC.

-

-

Isolation: Cool the mixture to RT and pour onto crushed ice.

-

Precipitation: The product often precipitates as a solid. Filter and wash with cold water.

-

Alternative: If oil forms, extract with DCM, dry, and concentrate.

-

-

Recrystallization: Recrystallize from Hexane/Ethyl Acetate or Toluene to achieve

purity.

Protocol B: Arndt-Eistert Homologation (Alternative)[4]

Use this route if the benzyl bromide is unavailable or if working with highly sensitive substitutions that cannot withstand the cyanide conditions.

Precursor: 2-Chloro-5-(trifluoromethyl)benzoic acid (CAS 657-06-7).

Workflow:

-

Activation: Convert acid to acid chloride using Oxalyl Chloride and catalytic DMF in DCM.

-

Diazotization: Add acid chloride to excess Diazomethane (or TMS-Diazomethane for safety) in

at -

Wolff Rearrangement: Treat the diazoketone with Silver Benzoate (

) and Triethylamine in THF/Water .

Derivatization: Amide Synthesis

Drug discovery often requires the amide derivative. Below is a high-yield coupling protocol.

Target: 2-Chloro-5-(trifluoromethyl)phenylacetamide derivatives.

Protocol:

-

Dissolve This compound (1.0 eq) in dry DMF .

-

Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 10 mins to activate.

-

Add the desired Amine (

, 1.1 eq). -

Stir at RT for 2–16 hours.

-

Workup: Dilute with EtOAc, wash with

(to remove unreacted amine), Sat.

Analytical Data & Validation

| Parameter | Specification | Notes |

| Appearance | White to Off-white solid | |

| 1H NMR (DMSO-d6) | Methylene singlet at ~3.8 ppm is diagnostic. | |

| HPLC Purity | Method: C18 Column, ACN/Water (0.1% TFA) gradient. | |

| MS (ESI-) | Shows characteristic Chlorine isotope pattern (3:1). |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the primary synthesis route.

References

-

Organic Syntheses, Coll.[4] Vol. 1, p. 107 (1941). Benzyl Cyanide. Validated protocol for cyanation of benzyl halides.

-

Organic Syntheses, Coll.[4] Vol. 1, p. 436 (1941). Phenylacetic Acid. Standard acid hydrolysis protocol.

-

PubChem Compound Summary. 2-(2-Chloro-5-(trifluoromethyl)phenyl)acetic acid. Structure and physical property validation.

-

US Patent 4,144,265. Process for the manufacture of m-trifluoromethyl benzyl nitrile. Specific conditions for trifluoromethyl-substituted benzyl nitriles.

-

US Patent 2014/0135497.

groups under reaction conditions.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. designer-drug.com [designer-drug.com]

- 3. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. CN103232338A - Preparation method of phenylacetic acid - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. CN1749232A - Process for preparing 2,4,5-triflorophenylacetic acid - Google Patents [patents.google.com]

- 12. US4144265A - Process for the manufacture of m-trifluoromethyl benzyl nitrile - Google Patents [patents.google.com]

- 13. CN102381918A - Method for synthesizing benzyl cyanide compound by using benzyl chloride compound - Google Patents [patents.google.com]

Application of 2-Chloro-5-(trifluoromethyl)phenylacetic acid in agrochemical synthesis

Application Note: High-Performance Synthesis of Spirocyclic Phenylketoenol Insecticides via 2-Chloro-5-(trifluoromethyl)phenylacetic acid

Executive Summary

This compound is a critical intermediate in the synthesis of spirocyclic phenylketoenols (tetronic and tetramic acid derivatives), a class of insecticides and acaricides that includes commercial actives like Spirodiclofen and Spiromesifen. These compounds function as Acetyl-CoA Carboxylase (ACCase) inhibitors , disrupting lipid biosynthesis in pests.

This guide provides a validated protocol for transforming this phenylacetic acid derivative into a bioactive spirocyclic ketoenol core via a Dieckmann Condensation pathway. The presence of the trifluoromethyl (

Chemical Profile & Handling

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 22893-39-6 |

| Molecular Weight | 238.59 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 108–117 °C |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water |

| Hazards | Irritant (Skin/Eye). |

Handling Precaution: The activation of this acid generates corrosive gases (

Application Logic: The Phenylketoenol Pathway

The synthesis of the spirocyclic core relies on a "building block" approach. The phenylacetic acid provides the lipophilic "head" of the molecule, which is coupled to a cyclic "tail" (hydroxy ester) and then cyclized.

Mechanism of Synthesis (Retrosynthetic View)

The target is a 3-aryl-4-hydroxy-5,5-disubstituted-furan-2(5H)-one (Tetronic acid core).

Figure 1: Retrosynthetic breakdown showing the critical role of the phenylacetic acid starting material in assembling the ketoenol scaffold.

Experimental Protocols

Phase 1: Activation (Acid Chloride Synthesis)

Objective: Convert the acid to 2-chloro-5-(trifluoromethyl)phenylacetyl chloride. Criticality: High. Residual acid poisons the subsequent base-catalyzed cyclization.

-

Setup: Equip a 250 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser,

inlet, and an acid scrubber (NaOH trap). -

Charging: Add 10.0 g (41.9 mmol) of this compound.

-

Solvent: Add 50 mL of anhydrous Toluene (or DCM). Toluene is preferred for higher reflux temperatures if needed.

-

Catalyst: Add 2 drops of DMF (Dimethylformamide).

-

Expert Insight: DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction and ensuring conversion at lower temperatures.

-

-

Reagent Addition: Add 12.5 g (7.6 mL, 105 mmol) of Thionyl Chloride (

) dropwise at room temperature. -

Reaction: Heat to reflux (80–110 °C) for 2–3 hours. Monitor gas evolution.

-

Completion: Reaction is complete when gas evolution ceases.

-

Workup: Evaporate solvent and excess

under reduced pressure.-

Tip: Co-evaporate with fresh toluene twice to remove trace

.

-

-

Yield: Quantitative. Use immediately as a crude oil.

Phase 2: Coupling and Dieckmann Cyclization

Objective: React the acid chloride with ethyl 1-hydroxycyclohexanecarboxylate (mimicking the Spirodiclofen linker) and cyclize to the active ketoenol.

-

Acylation (Step A):

-

Dissolve 7.2 g (42 mmol) of ethyl 1-hydroxycyclohexanecarboxylate in 50 mL anhydrous Toluene .

-

Add 4.5 g (45 mmol) of Triethylamine (base scavenger).

-

Cool to 0–5 °C .

-

Add the Acid Chloride (from Phase 1) dissolved in 20 mL Toluene dropwise over 30 mins.

-

Stir at RT for 4 hours. Filter off the triethylamine hydrochloride salts.

-

Concentrate the filtrate to obtain the O-acyl intermediate.

-

-

Cyclization (Step B - The Critical Step):

-

Solvent: Anhydrous DMF or Toluene (DMF promotes faster reaction for this substrate).

-

Base: Potassium tert-butoxide (KOtBu) (1.2 equivalents).

-

Why KOtBu? A strong, bulky base is required to deprotonate the alpha-methylene position of the phenylacetyl moiety to trigger the intramolecular Claisen (Dieckmann) condensation.

-

-

Procedure:

-

Suspend 5.6 g (50 mmol) KOtBu in 30 mL DMF at 0 °C.

-

Add the O-acyl intermediate (dissolved in DMF) dropwise.

-

Allow to warm to RT and stir for 12 hours (or heat to 80 °C for 2 hours if using Toluene).

-

-

Quench: Pour reaction mixture into ice water (200 mL).

-

Acidification: Slowly add concentrated

until pH reaches 1–2. The product (enol form) will precipitate or oil out. -

Extraction: Extract with Ethyl Acetate (

mL). Dry over -

Purification: Recrystallize from Hexane/Isopropanol or perform column chromatography (Silica, Hexane:EtOAc gradient).

-

Process Validation & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield in Cyclization | Water in solvent (quenches KOtBu). | Ensure DMF/Toluene is anhydrous (<50 ppm water). |

| Incomplete Acylation | Degraded Acid Chloride. | Ensure Phase 1 workup removes all |

| Product Oiling Out | Impurities preventing crystallization. | Acidify cold; use seeding crystals if available. |

| Decarboxylation | Reaction temp too high during hydrolysis. | Keep acidification temp <20 °C. |

Experimental Workflow Diagram

Figure 2: Step-by-step workflow from raw material to bioactive scaffold.

References

-

Fischer, R., et al. (2000). 2- and 2,5-substituted phenylketoenols. U.S. Patent No. 6,114,374. Washington, DC: U.S. Patent and Trademark Office.

- Significance: Primary source describing the synthesis of phenylketoenols using substituted phenylacetic acids.

-

Bretschneider, T., et al. (1999). Process for the preparation of 3-aryl-4-hydroxy-5,5-disubstituted-furan-2-ones. European Patent EP0915846.

- Significance: Details the Dieckmann condensation conditions (KOtBu/DMF) for this specific chemical class.

- Lamberth, C. (2016). Heterocyclic Chemistry in Crop Protection. Wiley-VCH. Significance: General reference on the mechanism of action of spirocyclic ketoenols (ACCase inhibition).

HPLC analysis method for 2-Chloro-5-(trifluoromethyl)phenylacetic acid purity

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Chloro-5-(trifluoromethyl)phenylacetic Acid Purity

Executive Summary

This technical guide details a robust, reverse-phase HPLC protocol for the purity analysis of This compound (CAS: 22893-39-6). As a critical intermediate in the synthesis of agrochemicals and pharmaceutical fluorinated aromatics, determining its purity and quantifying process-related impurities (e.g., regioisomers, unreacted nitriles, or hydrolysis byproducts) is essential.[1]

This method utilizes a C18 stationary phase with an acidic mobile phase to suppress the ionization of the carboxylic acid moiety (

Physicochemical Context & Method Strategy

To design a self-validating method, we must first understand the analyte's behavior in solution.

-

Acidity (

): The phenylacetic acid backbone typically has a-

Implication: The mobile phase pH must be maintained < 2.5 (at least 1 pH unit below

) to keep the analyte in its neutral (protonated) form. This prevents "peak splitting" or excessive tailing caused by mixed ionization states.

-

-

Hydrophobicity (

): With a lipophilic-

Implication: The molecule is moderately hydrophobic. A standard C18 column is ideal. A gradient starting at ~20-30% organic solvent is recommended to ensure retention of more polar hydrolysis intermediates while eluting the main peak within a reasonable timeframe.

-

-